Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate
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Overview
Description
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate is a chemical compound with a complex structure that includes a piperazine ring substituted with an ethyl ester and a difluorophenyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate typically involves the reaction of 2,6-difluorobenzoyl chloride with ethyl piperazinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers study the compound’s interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring may facilitate its transport across biological membranes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-((2,6-dichlorophenyl)carbonyl)piperazinecarboxylate: This compound has a similar structure but with chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
Ethyl 4-((2,6-dimethylphenyl)carbonyl)piperazinecarboxylate: The presence of methyl groups instead of fluorine can lead to different chemical and physical properties.
Ethyl 4-((2,6-difluorophenyl)carbonyl)morpholinecarboxylate: This compound has a morpholine ring instead of a piperazine ring, which can influence its pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3/c1-2-21-14(20)18-8-6-17(7-9-18)13(19)12-10(15)4-3-5-11(12)16/h3-5H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYGPIVTJVMXPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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